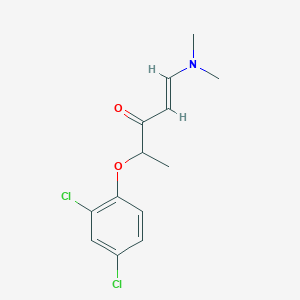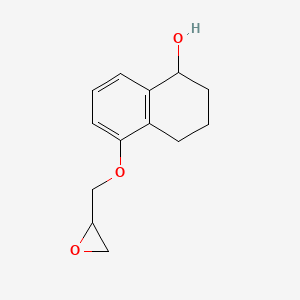
5-(Oxiran-2-ylmethoxy)-1,2,3,4-tetrahydronaphthalen-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-(Oxiran-2-ylmethoxy)-1,2,3,4-tetrahydronaphthalen-1-ol” is a complex organic molecule. It contains an oxirane (also known as an epoxide) functional group, which is a three-membered ring containing an oxygen atom and two carbon atoms. This group is attached to a tetrahydronaphthalene ring system via a methoxy group. The presence of the hydroxyl group (-OH) indicates that this compound is an alcohol .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the tetrahydronaphthalene ring system, followed by the introduction of the oxirane and hydroxyl groups. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is quite complex. It includes a tetrahydronaphthalene ring system, which is a type of polycyclic aromatic hydrocarbon, along with an oxirane ring and a methoxy group. The presence of these different functional groups would likely result in a variety of interesting chemical properties .Chemical Reactions Analysis
Epoxides like the oxirane group in this compound are highly reactive due to the strain in the three-membered ring. They can undergo reactions such as ring-opening reactions, which could be initiated by a variety of nucleophiles. The hydroxyl group could also participate in various reactions typical of alcohols, such as esterification or dehydration .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the presence of functional groups. Epoxides are typically highly reactive and polar due to the presence of an oxygen atom in a three-membered ring. The alcohol group would likely make this compound capable of forming hydrogen bonds .Aplicaciones Científicas De Investigación
Synthesis and Anticancer Evaluation
A study by Gouhar and Raafat (2015) focused on the synthesis of a related compound, (3-(naphthalen-1-yl)oxiran-2-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone, and its reactions with different nucleophiles for anticancer evaluation. The study successfully prepared and allowed this compound to react with various nucleophile agents, resulting in the creation of hydroxy pyrazole and hydroxy oxazole among others. Some of these newly synthesized compounds demonstrated potential as anticancer agents, showcasing the therapeutic potential of oxirane-containing compounds in the development of new treatments for cancer (Gouhar & Raafat, 2015).
Enantioselective Biochemical Reactions
Another study by Watabe et al. (1985) explored the enantioselectivity in glutathione conjugation of 1,2-epoxy-1,2,3,4-tetrahydronaphthalene by hepatic glutathione S-transferase. This study provided insights into the biochemical interactions between enantiomers of this compound and glutathione, highlighting the specificity and potential implications of such interactions in biological systems and potential therapeutic applications (Watabe, Hiratsuka, & Tsurumori, 1985).
Metal-Free Oxidative Cyclization
Research by Shimogaki, Fujita, and Sugimura (2017) described the oxidation of related compounds to afford 2-oxy-1-(oxymethyl)tetrahydronaphthalene under metal-free conditions. This study exemplifies the use of hypervalent iodine for enantioselective variant of oxyarylation, demonstrating the compound's role in facilitating novel chemical transformations that could be beneficial in synthesizing complex molecules for various scientific applications (Shimogaki, Fujita, & Sugimura, 2017).
Structural and Molecular Studies
A detailed study by Gouda et al. (2022) on N-(4-((3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)selanyl)phenyl)acetamide showcased the compound's structural and molecular aspects. Through single-crystal X-ray diffraction, Hirshfeld surface analysis, and DFT calculations, the study provided valuable insights into the noncovalent interactions stabilizing crystal packing and the compound’s potential for further research in material science and molecular engineering (Gouda et al., 2022).
Mecanismo De Acción
Direcciones Futuras
The study of complex organic molecules like “5-(Oxiran-2-ylmethoxy)-1,2,3,4-tetrahydronaphthalen-1-ol” is a vibrant field of research in organic chemistry. These compounds can serve as valuable tools for the synthesis of new materials and pharmaceuticals. Future research could explore the synthesis, reactivity, and potential applications of this and similar compounds .
Propiedades
IUPAC Name |
5-(oxiran-2-ylmethoxy)-1,2,3,4-tetrahydronaphthalen-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c14-12-5-1-4-11-10(12)3-2-6-13(11)16-8-9-7-15-9/h2-3,6,9,12,14H,1,4-5,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBOWAYRPEGXNGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C(=CC=C2)OCC3CO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(4-phenylbutanoyl)piperidine](/img/structure/B2707191.png)
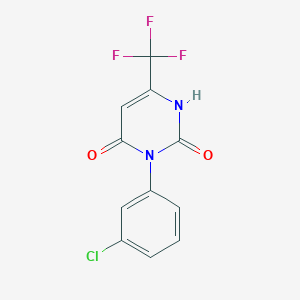
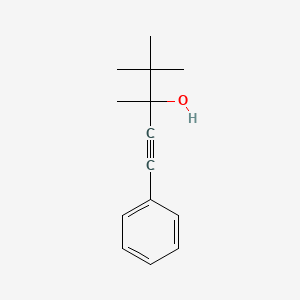
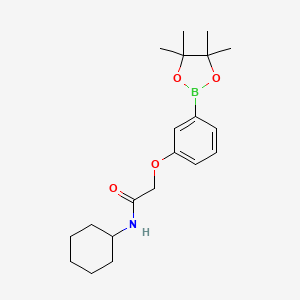

![Methyl 6-acetyl-2-(5-chlorothiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2707202.png)
![N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-1H-benzo[d][1,2,3]triazole-5-carboxamide](/img/structure/B2707203.png)
![2-(1-ethyl-1H-pyrazole-5-carbonyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2707205.png)
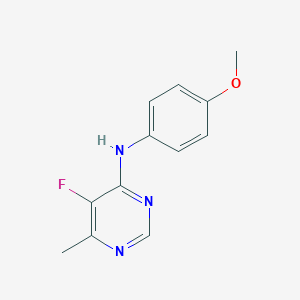
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-{[6-(4-ethylpiperazin-1-yl)pyridin-3-yl]methyl}propanamide](/img/structure/B2707208.png)
![2-Morpholino-6-(3-thienyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine](/img/structure/B2707209.png)

![3-(6-Phenyl-2-azaspiro[3.3]heptan-2-yl)pyridine-2-carbonitrile](/img/structure/B2707211.png)
